N-(2,1,3-benzothiadiazol-5-yl)-5-chloro-3,6-dimethyl-1-benzofuran-2-carboxamide
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Overview
Description
N-(2,1,3-benzothiadiazol-5-yl)-5-chloro-3,6-dimethyl-1-benzofuran-2-carboxamide: is a complex organic compound that belongs to the class of benzothiadiazole derivatives. This compound is characterized by its unique structure, which includes a benzothiadiazole ring fused with a benzofuran moiety. The presence of chlorine and methyl groups further adds to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-benzothiadiazol-5-yl)-5-chloro-3,6-dimethyl-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzothiadiazole ring, followed by the introduction of the benzofuran moiety. Chlorination and methylation are carried out under controlled conditions to ensure the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing high-purity reagents and catalysts to achieve optimal yields. The process is carefully monitored to maintain the integrity of the compound and to minimize impurities.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, such as converting nitro groups to amines.
Substitution: The compound is susceptible to substitution reactions, where different substituents can be introduced to the benzothiadiazole or benzofuran rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens, alkylating agents.
Major Products
Scientific Research Applications
N-(2,1,3-benzothiadiazol-5-yl)-5-chloro-3,6-dimethyl-1-benzofuran-2-carboxamide has found applications in several scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-(2,1,3-benzothiadiazol-5-yl)-5-chloro-3,6-dimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(2,1,3-benzothiadiazol-5-yl)-2-phenoxyacetamide
- N-(2,1,3-benzothiadiazol-5-yl)-2-phenylacetamide
- N-(2,1,3-benzothiadiazol-5-yl)-4-phenyl-1-piperazinecarbothioamide
Uniqueness
Compared to similar compounds, N-(2,1,3-benzothiadiazol-5-yl)-5-chloro-3,6-dimethyl-1-benzofuran-2-carboxamide stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C17H12ClN3O2S |
---|---|
Molecular Weight |
357.8 g/mol |
IUPAC Name |
N-(2,1,3-benzothiadiazol-5-yl)-5-chloro-3,6-dimethyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C17H12ClN3O2S/c1-8-5-15-11(7-12(8)18)9(2)16(23-15)17(22)19-10-3-4-13-14(6-10)21-24-20-13/h3-7H,1-2H3,(H,19,22) |
InChI Key |
HZQXQSUZJHPGLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=C(O2)C(=O)NC3=CC4=NSN=C4C=C3)C |
Origin of Product |
United States |
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